molecular formula C13H20N2OS B14433677 N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylpropyl)thiourea CAS No. 74787-84-1

N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylpropyl)thiourea

Cat. No.: B14433677
CAS No.: 74787-84-1
M. Wt: 252.38 g/mol
InChI Key: JOCNNVPFXZDBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This particular compound features a thiourea core with specific substituents that impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropyl)thiourea with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Ethers and esters.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.

    Industry: Utilized in the production of polymers, dyes, and photographic chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission. The hydroxyl and thiourea groups play crucial roles in binding and inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diethylthiourea
  • N,N’-Diphenylthiourea
  • N,N’-Dimethylthiourea

Comparison

Compared to these similar compounds, N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the hydroxyl group, which enhances its solubility and reactivity. Additionally, the phenylpropyl substituent imparts distinct steric and electronic properties, influencing its biological activity and chemical behavior.

Properties

CAS No.

74787-84-1

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-(1-phenylpropyl)thiourea

InChI

InChI=1S/C13H20N2OS/c1-3-12(11-7-5-4-6-8-11)14-13(17)15(2)9-10-16/h4-8,12,16H,3,9-10H2,1-2H3,(H,14,17)

InChI Key

JOCNNVPFXZDBBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)N(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.